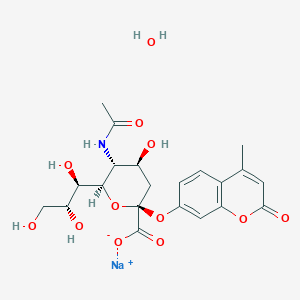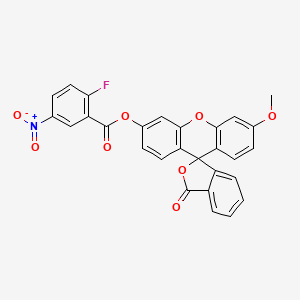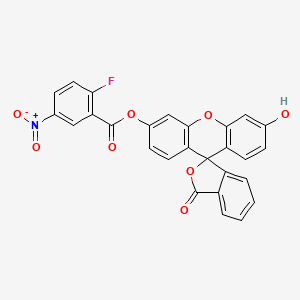
Bis(4-iodophenyl)-iodonium tetrafluoroborate; min. 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Bis(4-iodophenyl)-iodonium tetrafluoroborate” likely refers to a chemical compound that contains iodine and phenyl groups. It’s important to note that the properties of this compound could be significantly different from other iodonium compounds due to the presence of iodine and phenyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves halogen exchange reactions or coupling reactions . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve protodeboronation of pinacol boronic esters . Another example is the synthesis of new aromatic polyamides (PAs) bearing cardo xanthene groups by a carbonylation polymerization .Scientific Research Applications
Electrophilic Radiofluorination and Arylation Reactions
Bis(4-iodophenyl)-iodonium tetrafluoroborate serves as a precursor molecule for electrophilic radiofluorination and arylation reactions. These reactions are critical for creating reagents for transition metal-catalyzed cross-coupling and other metal-organic reactions, showcasing its utility in developing complex organic molecules (Cardinale, Ermert, & Coenen, 2012).
Radiosynthesis of Complex Molecules
In the field of radiopharmacy, bis(4-iodophenyl)-iodonium tetrafluoroborate derivatives have been effectively used as labeling precursors for the synthesis of radiolabeled compounds. This is particularly significant for creating compounds like 4-[¹⁸F]fluorophenol, which is a crucial intermediate for more complex molecular structures in medical imaging applications (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).
Synthesis of α-Iodoenones
The compound has facilitated the direct synthesis of α-iodoenones from iodonium ion and propargylic tosylates or acetates, under mild conditions. This reaction process yields β-unsubstituted, β-monosubstituted, and β,β-disubstituted α-iodoenones in high yields, demonstrating its utility in synthesizing diverse organic molecules with high efficiency (Suárez-Rodríguez, Suárez‐Sobrino, & Ballesteros, 2018).
Surface Chemistry and Material Science
Bis(4-iodophenyl)-iodonium tetrafluoroborate has found applications in surface chemistry, particularly in the modification of surfaces via electrografting. This technique involves the generation of aryl radicals activated by UV light, without the need for photoinitiators, allowing for the controlled covalent modification of surfaces such as graphene. Such modifications are crucial for tuning the doping levels, work function, and enabling the deployment of materials in photovoltaic and battery applications (Stevenson, Veneman, Gearba, Mueller, Holliday, Ohta, & Chan, 2014).
properties
IUPAC Name |
bis(4-iodophenyl)iodanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I3.BF4/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)5/h1-8H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVSPWLLFBKCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BF4I3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
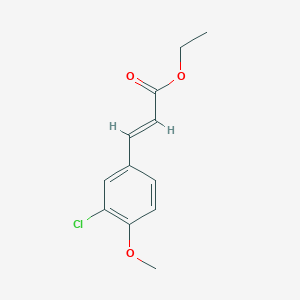
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)
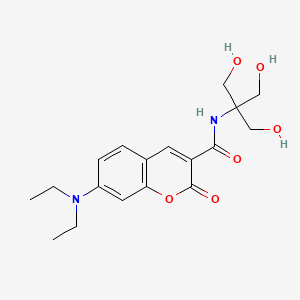
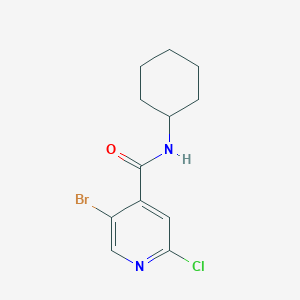
![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)

